2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE
Description
2-Acetyl-1-benzothiophen-3-yl 2-furoate is a heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at position 2 and a 2-furoate ester at position 3. This compound’s structural uniqueness lies in the fusion of a sulfur-containing aromatic system with a furan-derived ester, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity in nucleophilic or electrophilic environments. Potential applications may span pharmaceuticals, agrochemicals, or materials science, given the prevalence of benzothiophene derivatives in bioactive molecules and optoelectronic materials.
Properties
Molecular Formula |
C15H10O4S |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10O4S/c1-9(16)14-13(10-5-2-3-7-12(10)20-14)19-15(17)11-6-4-8-18-11/h2-8H,1H3 |
InChI Key |
MYLXADGEQWLSJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE typically involves the esterification of 2-furoic acid with 2-acetyl-1-benzothiophene. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of 2-Acetyl-1-benzothiophen-3-yl 2-Furoate and Analogous Compounds
| Compound | Core Structure | Substituents | Functional Groups | Molecular Complexity |
|---|---|---|---|---|
| This compound | Benzothiophene | Acetyl (C-2), 2-furoate (C-3) | Ester, ketone, aromatic thioether | High (fused aromatic system) |
| 5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) | Furan dimer | Ethyl 2-furoate, isopropylidene bridge | Two esters, ketal | Moderate (dimeric structure) |
| Methyl 2-furoate | Furan | Methyl ester | Ester | Low (simple ester) |
| Ethyl 2-furoate | Furan | Ethyl ester | Ester | Low (simple ester) |
| Allyl 2-furoate | Furan | Allyl ester | Ester, alkene | Moderate (unsaturated side chain) |
Key Observations :
- The target compound’s benzothiophene core distinguishes it from simpler furoates (e.g., methyl/ethyl 2-furoate) and dimeric DEBF.
Physical and Chemical Properties
Odor Profiles (From ):
Table 2: Odor Characteristics of Selected Furoate Esters
| Compound | Odor Qualities | Key Differentiators |
|---|---|---|
| Methyl 2-furoate | Decayed, earthy | Lacks "sweet" or "urinous" notes |
| Ethyl 2-furoate | Sweet, acidic, urinous | Unique urinous character |
| Allyl 2-furoate | Decayed, pungent | Alkenyl group enhances pungency |
Inference for Target Compound :
While odor data for this compound are unavailable, its larger aromatic system and acetyl group likely suppress volatile odorants observed in simpler furoates. Instead, it may exhibit higher thermal stability and lower volatility.
Reactivity and Stability
- Ester Hydrolysis : The 2-furoate group in the target compound may hydrolyze under acidic/basic conditions, akin to DEBF and simple furoates. However, steric hindrance from the benzothiophene core could slow hydrolysis compared to methyl/ethyl analogs.
- Acetyl Group Reactivity : The ketone may participate in nucleophilic additions or reductions, a feature absent in DEBF and simple furoates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
